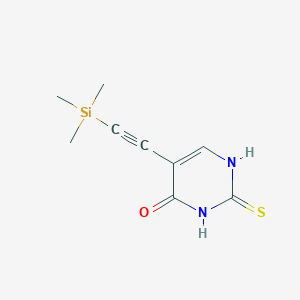![molecular formula C10H7F3N2O B11882262 1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The trifluoromethyl group attached to the imidazo[1,2-a]pyridine core enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone typically involves the condensation of 2-aminopyridines with α-halo ketones. One common method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of trifluoroacetaldehyde methyl hemiacetal (TFAMH) under solvent-free and catalyst-free conditions . These methods offer good to excellent yields and are environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This method is advantageous due to its broad substrate scope and the use of readily available reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Investigated for its use in treating cancer, cardiovascular diseases, and Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its potential use as a sedative or anxiolytic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: Used to treat short-term insomnia and some brain function disorders.
Alpidem: An anxiolytic agent with fewer side effects compared to classical benzodiazepines.
Uniqueness
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more attractive candidate for drug development compared to other imidazo[1,2-a]pyridine derivatives.
Propriétés
Formule moléculaire |
C10H7F3N2O |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)8-9(10(11,12)13)14-7-4-2-3-5-15(7)8/h2-5H,1H3 |
Clé InChI |
SFPLOEAXOGKBPR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)


![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)









